2,4,6-Trichlorophenyl acetate
Overview
Description
2,4,6-Trichlorophenyl acetate is a chemical compound with the molecular formula C8H5Cl3O2 . It is derived from 2,4,6-Trichlorophenol, which is used as a fungicide, herbicide, and defoliant .
Synthesis Analysis
The synthesis of 2,4,6-Trichlorophenyl acetate involves several steps. One method involves the reaction of 2,4,6-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine . This method produces a crude product, which can be purified by column chromatography .Molecular Structure Analysis
The molecular structure of 2,4,6-Trichlorophenyl acetate consists of 8 carbon atoms, 5 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms . The molecular weight is 239.483 g/mol .Chemical Reactions Analysis
2,4,6-Trichlorophenyl acetate can participate in various chemical reactions. For instance, it can be used in the preparation of chemiluminescent compounds . It can also be used in the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis
2,4,6-Trichlorophenyl acetate is a white crystalline powder . Its density is 1.698 g/cm3 . It has a melting point of 188 to 192 °C and a boiling point of 500.9 °C . It is slightly soluble in water .Scientific Research Applications
Degradation and Bacterial Community Structure
The degradation efficiency of 2,4,6-trichlorophenol, a compound related to 2,4,6-trichlorophenyl acetate, has been studied through batch potentiostatic experiments. The study found significant differences in degradation efficiency in various reactors, with the highest efficiency observed in a closed-circuit reactor fed with glucose. This efficiency was attributed to enhanced bacterial metabolism due to the application of a micro-electrical field and degradable organics as co-substrates. The study also noted that the composition of bacterial communities was affected by the addition of different organics as co-substrates, with Proteobacteria and Firmicutes being dominant in reactors with added acetate and glucose respectively (Xu et al., 2018).
Effects of Electron Donors and Inhibitors on Reductive Dechlorination
Research on the reductive dechlorination of 2,4,6-trichlorophenol to dichlorophenol and chlorophenol in mixed methanogenic cultures has shown that electron donors such as hydrogen, acetate, and fructose can support this process. Inhibitors like bromoethanesulfonic acid and vancomycin significantly affected dechlorination and methanogenesis, indicating a biological dehalogenation process primarily involving eubacteria rather than methanogens (Perkins et al., 1994).
Photocatalytic Removal Using ZnO Powder
The photocatalytic oxidation of 2,4,6-trichlorophenol over ZnO was investigated as a potential method for the abatement of this pollutant in water. The study optimized parameters such as initial ZnO doses and substrate concentration and found the highest degradation efficiency at neutral pH. The process showed a pseudo zero-order kinetic model, and the presence of certain ions affected the removal rate. This research suggests a feasible method for removing pollutants like 2,4,6-trichlorophenol from water (Gaya et al., 2010).
Role of Exogenous Electron Donors
A study on 2,4,6-trichlorophenol biodegradation found that adding exogenous electron donors like acetate and formate can accelerate its reductive dechlorination. This acceleration is proportional to the number of electron equivalents released by the oxidation of the donor. The findings suggest a potential strategy for enhancing the biodegradation of recalcitrant compounds like 2,4,6-trichlorophenol (Yan et al., 2016).
Biodegradation by Photosynthetic Bacteria
Research on the degradation of 2,4,6-trichlorophenol by mixed culture photosynthetic bacteria under various conditions found that degradation was optimized atan inoculum density of 30% and an initial pH of 7.0 under light conditions. The addition of sodium acetate suppressed biodegradation. The study provides insights into the enzymatic reaction mechanisms involved in high concentration inhibition and suggests strategies for the remediation of 2,4,6-trichlorophenol-polluted environments (Pan Zhi-yan, 2011).
Enhanced Degradation with Fe3O4/Biochar
A study demonstrated the use of Fe3O4 supported on water hyacinth biochar (Fe3O4/WHB) in enhancing the anaerobic degradation of 2,4,6-trichlorophenol and its application in treating coal gasification wastewater. The use of Fe3O4/WHB significantly improved chemical oxygen demand removal efficiency and methane production. The study highlights the role of Fe3O4/WHB in facilitating direct interspecies electron transfer and suggests its feasibility for enhanced wastewater treatment (Zhuang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(2,4,6-trichlorophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOCPJZGJNKBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177952 | |
Record name | Acetic acid, (2,4,6-trichlorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl acetate | |
CAS RN |
23399-90-8 | |
Record name | Phenol, 2,4,6-trichloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23399-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023399908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Trichlorophenol acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (2,4,6-trichlorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichlorophenyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3Z7TF42K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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